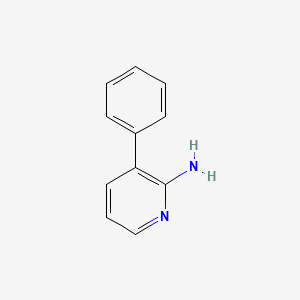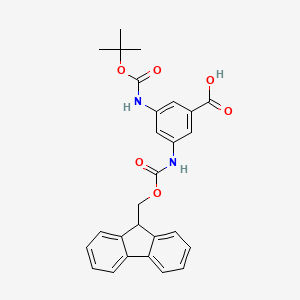
3-Phenylpyridin-2-amin
Übersicht
Beschreibung
3-Phenylpyridin-2-ylamine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenylpyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“3-Phenylpyridin-2-amin” wird als Baustein in der chemischen Synthese verwendet . Es ist ein weißes bis hellgraues bis hellgelbes Pulver oder Kristall mit einem Schmelzpunkt von 107,0 bis 111,0 °C . Es ist luftempfindlich und sollte unter Schutzgas gelagert werden .
Synthese von N-(Pyridin-2-yl)amiden
Diese Verbindung wird bei der chemodivergenten Synthese von N-(Pyridin-2-yl)amiden verwendet . N-(Pyridin-2-yl)amide werden aus α-Bromketonen und 2-Aminopyridin unter verschiedenen Reaktionsbedingungen synthetisiert . Die Reaktionsbedingungen sind mild und metallfrei .
Synthese von 3-Bromimidazo[1,2-a]pyridinen
“this compound” wird auch bei der Synthese von 3-Bromimidazo[1,2-a]pyridinen verwendet . Diese Verbindungen werden in Ethylacetat über eine Eintopf-Tandem-Cyclisierung/Bromierung erhalten .
Pharmakophore für medizinische Moleküle
Aminopyridine, einschließlich “this compound”, dienen als Pharmakophore für viele Moleküle mit signifikantem biologischem und therapeutischem Wert . Sie haben in den letzten Jahren aufgrund ihrer vielfältigen medizinischen Anwendungen große Aufmerksamkeit erlangt .
Entwicklung neuer Syntheseverfahren
Die Verbindung wird bei der Entwicklung neuer Syntheseverfahren verwendet . So wurde sie beispielsweise bei der Erforschung neuer Verfahren zur direkten Herstellung von Amiden durch C-C-Bindungsspaltung eingesetzt .
Herstellung pharmazeutischer Moleküle
“this compound” wird bei der Herstellung pharmazeutischer Moleküle auf Basis von Pyridyl-Amid und Imidazopyridin verwendet . Diese Moleküle weisen attraktive biologische Eigenschaften auf .
Eigenschaften
IUPAC Name |
3-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXNUAWQULNUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376457 | |
| Record name | 3-Phenylpyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87109-10-2 | |
| Record name | 3-Phenylpyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)
![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)

